6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound characterized by the presence of two fluorine atoms attached to a tetrahydronaphthalenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one can be synthesized through several methods, including the Friedel-Crafts reaction, Suzuki coupling reaction, and Diels-Alder reaction. One common method involves the reaction of 4-(3,5-difluoro-phenyl)-butyric acid with methanesulfonic acid at 65°C for 35 minutes.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions: 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one is a versatile compound with a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with only one fluorine atom.
1,2,3,4-Tetrahydronaphthalen-1-one: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
Uniqueness: 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBLMGRKIVQKSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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